2-(Trifluoromethyl)cyclohexanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSQHJQIBOWYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380534 | |

| Record name | 2-(trifluoromethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56734-74-8 | |

| Record name | 2-(trifluoromethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)cyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Trifluoromethyl)cyclohexanone chemical properties

An In-depth Technical Guide to 2-(Trifluoromethyl)cyclohexanone: Properties, Reactivity, and Applications

Introduction

This compound is a fluorinated organic compound that has emerged as a pivotal building block in modern synthetic chemistry. With the chemical formula C₇H₉F₃O and a molecular weight of 166.14 g/mol , this colorless liquid combines the reactivity of a cyclic ketone with the unique physicochemical properties imparted by the α-trifluoromethyl (CF₃) group.[1][2][3] The strong electron-withdrawing nature and high lipophilicity of the CF₃ group significantly influence the molecule's reactivity, conformational preferences, and the biological activity of its derivatives.[4] Consequently, this compound is a highly sought-after intermediate in the fields of drug discovery, agrochemicals, and materials science, enabling the synthesis of complex molecular architectures with enhanced metabolic stability, binding affinity, and bioavailability.[5][6] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its core chemical properties, reactivity, and synthetic utility.

Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's physical and spectroscopic characteristics is fundamental to its application in research and development.

Physical Properties

The physical properties of this compound are summarized in the table below, compiled from leading chemical suppliers.

| Property | Value | Source(s) |

| CAS Number | 56734-74-8 | [2][3][7] |

| Molecular Formula | C₇H₉F₃O | [1][2][3] |

| Molecular Weight | 166.14 g/mol | [2][3] |

| Physical Form | Liquid | [2] |

| Boiling Point | 71-73 °C (at 12 mmHg) | [3] |

| Flash Point | 44 °C (111.2 °F) | [2] |

| Purity | Typically ≥97% | [1][3] |

Spectroscopic Analysis

Spectroscopic data provides the structural fingerprint of this compound. The electron-withdrawing CF₃ group significantly influences the chemical shifts of adjacent nuclei.

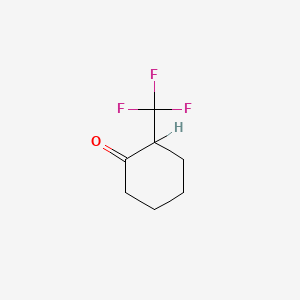

Caption: Chemical structure of this compound.

-

¹³C NMR: In a typical spectrum (recorded in CDCl₃), the carbonyl carbon (C=O) signal appears downfield. The carbon atom bonded to the CF₃ group (C2) is observed as a quartet due to coupling with the three fluorine atoms (¹JC-F). The CF₃ carbon itself also appears as a quartet with a large coupling constant. The remaining methylene carbons of the cyclohexyl ring appear at characteristic upfield shifts.[8]

-

¹H NMR: The proton spectrum is complex due to the rigidity of the ring and the presence of a chiral center at the C2 position, rendering the methylene protons diastereotopic. Protons on carbons adjacent to the carbonyl and the CF₃-substituted carbon will show characteristic multiplets.

-

¹⁹F NMR: The spectrum typically shows a single sharp peak (a singlet in a proton-decoupled spectrum) for the three equivalent fluorine atoms of the CF₃ group.

-

Infrared (IR) Spectroscopy: The most prominent absorption is a strong, sharp peak around 1720-1740 cm⁻¹, characteristic of the C=O stretching vibration in a cyclohexanone ring. The presence of the CF₃ group introduces strong C-F stretching bands in the 1100-1350 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 166. Key fragmentation patterns include α-cleavage adjacent to the carbonyl group, leading to the loss of the CF₃ group or other alkyl fragments.[9]

| Spectroscopic Data | Expected Signature |

| ¹³C NMR | C=O (~200-210 ppm), C-CF₃ (quartet), CF₃ (quartet), CH₂ signals |

| IR (cm⁻¹) | ~1730 (C=O stretch, strong), ~1100-1350 (C-F stretch, strong) |

| MS (m/z) | 166 (M⁺), fragments from α-cleavage and loss of CF₃ |

Synthesis and Reactivity

The reactivity of this compound is dominated by the interplay between the ketone functionality and the powerful inductive effect of the α-trifluoromethyl group.

Synthesis

While various methods exist for the synthesis of α-trifluoromethyl ketones, a notable route to related structures involves the condensation of 2,2,2-trifluoroethyl vinyl ketone with enamines or ketols, which facilitates the formation of 2-trifluoromethylcyclohexenones.[10] Other modern methods often rely on the direct trifluoromethylation of enolates or enol ethers, or cross-coupling reactions.[11][12]

Conformational Analysis

Like cyclohexanone, this compound exists in a chair conformation to minimize angle and torsional strain.[13] The key conformational question is the preference of the bulky and electronegative CF₃ group for the axial versus the equatorial position. Due to severe 1,3-diaxial steric interactions, substituents on a cyclohexane ring overwhelmingly prefer the equatorial position. The steric demand (A-value) of the CF₃ group is significant, leading to a strong preference for the equatorial conformation where these unfavorable interactions are minimized.

Caption: Step-by-step workflow for a typical kinetic alkylation experiment.

Methodology:

-

Apparatus Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

LDA Formation: The THF is cooled to -78 °C using a dry ice/acetone bath. Diisopropylamine (1.1 equivalents) is added, followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents). The solution is stirred for 30 minutes at -78 °C to pre-form the LDA base.

-

Enolate Generation: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred for 1 hour to ensure complete formation of the kinetic enolate.

-

Alkylation: An electrophile, such as methyl iodide (1.2 equivalents), is added dropwise to the enolate solution at -78 °C.

-

Workup: The reaction is allowed to slowly warm to room temperature and stirred overnight. It is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 6-alkyl-2-(trifluoromethyl)cyclohexanone.

References

Sources

- 1. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound AldrichCPR 56734-74-8 [sigmaaldrich.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Synthesis of 2-trifluoromethylcyclohexenones from 2,2,2-trifluoroethyl vinyl ketone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. m.youtube.com [m.youtube.com]

Introduction: The Strategic Importance of a Fluorinated Ketone

An In-depth Technical Guide to 2-(Trifluoromethyl)cyclohexanone (CAS 56734-74-8)

In the landscape of modern synthetic and medicinal chemistry, this compound emerges as a pivotal building block. Its structure marries the versatile reactivity of a cyclohexanone scaffold with the unique and powerful physicochemical properties imparted by an α-trifluoromethyl (-CF3) group. The incorporation of the -CF3 moiety is a cornerstone strategy in drug design, renowned for its ability to enhance metabolic stability, increase lipophilicity for better membrane permeability, and serve as a bioisostere for other chemical groups, thereby modulating a molecule's interaction with biological targets.[1][2][3] Trifluoromethyl ketones (TFMKs) themselves are a class of compounds that have found application as potent enzyme inhibitors and crucial intermediates in the synthesis of complex pharmacons.[1][4][5]

This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the causality behind its synthesis and reactivity. We will explore its fundamental properties, delve into validated synthetic strategies, map its chemical utility, and discuss its safe handling, offering field-proven insights for its effective application in research and development.

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is the first step toward its successful application in any synthetic workflow.

Key Properties Summary

The compound is a liquid at room temperature with a distinct chemical profile defined by its fluorinated cyclic ketone structure.[6]

| Property | Value | Source(s) |

| CAS Number | 56734-74-8 | [6][7][8][9][10] |

| Molecular Formula | C₇H₉F₃O | [6][7][9][10] |

| Molecular Weight | 166.14 g/mol | [6][7][9] |

| Appearance | Liquid | [6] |

| Flash Point | 44 °C (111.2 °F) | [6] |

| InChI Key | RZSQHJQIBOWYSQ-UHFFFAOYSA-N | [6][10][11] |

| SMILES | FC(F)(F)C1CCCCC1=O | [6][10] |

Spectroscopic Signature

Spectroscopic data is critical for reaction monitoring and final product confirmation. While raw spectra are best consulted directly from databases, the key identifiers are known.

-

Nuclear Magnetic Resonance (NMR) : ¹³C NMR data for this compound has been reported in deuterated chloroform (CDCl₃) as the solvent.[12] The spectrum is characterized by signals corresponding to the carbonyl carbon, the trifluoromethylated carbon (split into a quartet by the fluorine atoms), and the four methylene carbons of the cyclohexyl ring.

-

Mass Spectrometry (MS) : The mass spectrum provides a clear molecular ion peak corresponding to its exact mass (166.06 g/mol ), confirming the compound's identity.[11]

Section 2: Synthesis of α-Trifluoromethyl Ketones: A Mechanistic Framework

The synthesis of α-trifluoromethyl ketones is a significant area of research, as these motifs are highly valuable but can be challenging to construct.[4][13][14] Several core strategies have been developed, each with distinct mechanistic underpinnings. Understanding these general pathways provides the necessary context for synthesizing the specific target, this compound.

Caption: General strategies for the synthesis of α-trifluoromethyl ketones.

Section 3: Recommended Synthetic Protocol

While multiple routes exist for the synthesis of α-trifluoromethyl ketones, the trifluoromethylation of a pre-formed enolate or enol ether is a robust and well-documented approach.[14] The following protocol is a self-validating system grounded in established chemical principles for the synthesis of this compound from cyclohexanone.

Protocol: Electrophilic Trifluoromethylation via Silyl Enol Ether Intermediate

This two-step, one-pot procedure is chosen for its high regioselectivity and use of commercially available reagents. The formation of the silyl enol ether intermediate provides a stable, isolable, yet highly reactive nucleophile, offering greater control than direct enolate formation with strong, non-selective bases.

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).

-

Causality: Anhydrous conditions are critical to prevent quenching of the silylating agent and hydrolysis of the silyl enol ether intermediate.

-

-

Reagent Addition: Add cyclohexanone (1.0 eq) to the solvent. Subsequently, add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of trimethylsilyl chloride (TMSCl, 1.2 eq) while stirring.

-

Causality: Triethylamine acts as a base to neutralize the HCl generated during the silylation reaction, driving the equilibrium towards the formation of the silyl enol ether.

-

-

Silyl Enol Ether Formation: Allow the reaction mixture to stir at room temperature for 12-16 hours. The formation of the silyl enol ether can be monitored by TLC or GC-MS.

-

Self-Validation: A successful reaction will show the disappearance of the cyclohexanone starting material and the appearance of a new, less polar spot (the silyl enol ether).

-

-

Trifluoromethylation: Once silyl enol ether formation is complete, add Togni's Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, 1.1 eq) to the reaction mixture in one portion.

-

Causality: Togni's reagent is a stable, crystalline solid that acts as an electrophilic "CF₃⁺" source. It reacts cleanly with the electron-rich double bond of the silyl enol ether to install the trifluoromethyl group at the α-position.

-

-

Reaction Completion: Stir the mixture at room temperature for an additional 2-4 hours, monitoring the consumption of the intermediate by TLC or GC-MS.

-

Workup and Purification: Upon completion, quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

Section 4: Chemical Reactivity and Synthetic Applications

This compound is a versatile synthon whose reactivity is dictated by the interplay between the carbonyl group and the potent electron-withdrawing trifluoromethyl group.

-

Enhanced Carbonyl Electrophilicity: The -CF₃ group significantly polarizes the C=O bond, making the carbonyl carbon more susceptible to nucleophilic attack compared to non-fluorinated cyclohexanone. This facilitates reactions like reductions, Grignard additions, and Wittig olefinations.

-

Enolate Chemistry: The acidity of the α-proton at C6 is increased, but enolate formation at the C2 position is sterically and electronically disfavored. This provides a handle for regioselective reactions at the less substituted α-position.

-

Photochemical Behavior: The presence of the α-CF₃ group strongly influences the photochemical reactions of the ketone, enhancing bimolecular reactions such as reduction and oxetane formation.[15]

-

Gateway to Complex Scaffolds: This molecule serves as a key intermediate for building more complex fluorinated structures, including trifluoromethyl-bearing heterocycles and carbocycles, which are of high interest in medicinal chemistry.[1][16]

Caption: Key synthetic transformations of this compound.

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified as a flammable liquid and carries several health warnings.[6][7]

GHS Hazard and Precautionary Information

| Category | Code | Statement | Source(s) |

| Hazard | H226 | Flammable liquid and vapor. | [6] |

| Hazard | H332 | Harmful if inhaled. | [6] |

| Hazard | H315 | Causes skin irritation. | [17] |

| Hazard | H319 | Causes serious eye irritation. | [18] |

| Precautionary | P210 | Keep away from heat/sparks/open flames/hot surfaces. No smoking. | [6][17] |

| Precautionary | P261 | Avoid breathing vapors/mist. | [17][18] |

| Precautionary | P280 | Wear protective gloves/eye protection/face protection. | [17] |

| Precautionary | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [17][18] |

| Precautionary | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [17][18] |

Handling and Storage Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[17][19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from ignition sources.[17][19]

-

Spills and Disposal: In case of a spill, contain it with an inert absorbent material. Dispose of the chemical waste in accordance with local, regional, and national regulations.[19]

Conclusion

This compound (CAS 56734-74-8) is more than a specialty chemical; it is a strategic tool for molecular design. Its unique combination of a reactive ketone handle and a property-enhancing trifluoromethyl group makes it an invaluable asset for accessing novel chemical space in pharmaceutical and materials science research. By understanding its fundamental properties, employing robust synthetic protocols, and appreciating its diverse reactivity, researchers can fully leverage its potential to build the complex, high-value molecules of the future.

References

-

Direct Synthesis of α-Trifluoromethyl Ketone from (Hetero)arylacetylene: Design, Intermediate Trapping, and Mechanistic Investigations. ACS Publications. Available from: [Link]

-

Synthesis of α‐trifluoromethylated ketones. ResearchGate. Available from: [Link]

-

Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. Available from: [Link]

-

Synthesis of α-Trifluoromethylated Ketones from α,β-Unsaturated Ketones via Catecholboron Enolates. ACS Publications. Available from: [Link]

-

Trifluoromethyl ketones: properties, preparation, and application. Royal Society of Chemistry. Available from: [Link]

-

Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. National Institutes of Health (NIH). Available from: [Link]

-

Trifluoromethyl ketones: properties, preparation, and application. RSC Publishing. Available from: [Link]

-

Synthesis of 2-trifluoromethylcyclohexenones from 2,2,2-trifluoroethyl vinyl ketone. Royal Society of Chemistry. Available from: [Link]

-

Orally Active Trifluoromethyl Ketone Inhibitors of Human Leukocyte Elastase. ACS Publications. Available from: [Link]

-

Photochemistry of 2-(Perfluoroalkyl)cycloalkanones. Sci-Hub. Available from: [Link]

-

This compound. ChemSynthesis. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health (NIH). Available from: [Link]

-

2-Trifluoromethyl-cyclohexanone - MS (GC) Spectrum. SpectraBase. Available from: [Link]

-

This compound. ECHO CHEMICAL CO., LTD.. Available from: [Link]

-

2-Trifluoromethyl-cyclohexanone - 13C NMR Spectrum. SpectraBase. Available from: [Link]

-

The Role of 4-(Trifluoromethyl)cyclohexanone in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. University of North Florida. Available from: [Link]

-

Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. National Institutes of Health (NIH). Available from: [Link]

-

Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction. Royal Society of Chemistry. Available from: [Link]

-

3-(TRIFLUOROMETHYL)CYCLOHEXANONE (cas 585-36-4) SDS/MSDS. ChemSrc. Available from: [Link]

-

SAFETY DATA SHEET. Fisher Scientific. Available from: [Link]

-

Exploring the Applications of 3-(Trifluoromethyl)cyclohexanone in Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]

-

Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Institutes of Health (NIH). Available from: [Link]

-

Cyclohexanone synthesis. Organic Chemistry Portal. Available from: [Link]

-

Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal. Available from: [Link]

-

Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. UCI Aerosol Photochemistry Group. Available from: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available from: [Link]

-

Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. Available from: [Link]

-

The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. White Rose Research Online. Available from: [Link]

-

Cyclohexanone, 2-methyl-. NIST WebBook. Available from: [Link]

-

Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. National Institutes of Health (NIH). Available from: [Link]

Sources

- 1. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound AldrichCPR 56734-74-8 [sigmaaldrich.com]

- 7. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. sci-hub.ru [sci-hub.ru]

- 16. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. guidechem.com [guidechem.com]

- 19. louisville.edu [louisville.edu]

An In-depth Technical Guide to the Synthetic Pathways of 2-(Trifluoromethyl)cyclohexanone

Introduction: The Strategic Importance of the α-Trifluoromethyl Ketone Moiety

The incorporation of fluorine and fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1][2] The trifluoromethyl (CF3) group, in particular, is prized for its ability to profoundly modulate a molecule's physicochemical properties. It can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic properties to fine-tune binding affinities.[3][4]

Within this context, α-trifluoromethyl ketones (TFMKs) like 2-(trifluoromethyl)cyclohexanone serve as exceptionally valuable synthetic intermediates.[5] They are versatile building blocks for constructing more complex fluorinated pharmacophores and materials. The synthesis of these motifs, however, presents unique challenges due to the strong electron-withdrawing nature of the CF3 group. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this compound, with a focus on the underlying mechanisms, practical considerations, and detailed experimental protocols for key transformations.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound can be broadly categorized into three main approaches, each with distinct advantages and limitations. The choice of strategy is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents and conditions.

-

Direct α-Trifluoromethylation of Cyclohexanone Precursors: This is the most direct approach, involving the formation of a C-CF3 bond at the α-position of a pre-formed cyclohexanone ring. This is typically achieved by reacting a cyclohexanone enolate or its synthetic equivalent (e.g., a silyl enol ether) with a suitable trifluoromethylating agent.

-

Cyclization of Acyclic Trifluoromethylated Precursors: In this strategy, the trifluoromethyl group is incorporated into a linear precursor which is then induced to cyclize, forming the cyclohexanone ring. This method offers an alternative disconnection and can be advantageous for controlling regioselectivity.

-

Nucleophilic Trifluoromethylation of α-Functionalized Cyclohexanones: This approach involves the displacement of a leaving group at the α-position of the cyclohexanone ring by a nucleophilic trifluoromethyl source.

The following diagram illustrates these divergent strategies.

Caption: Overview of major synthetic pathways to this compound.

Part 1: Direct α-Trifluoromethylation of Cyclohexanone Derivatives

This strategy is arguably the most common due to its atom economy and the ready availability of cyclohexanone. The core principle involves generating a nucleophilic α-carbon (as an enolate or silyl enol ether) and reacting it with a reagent that delivers a trifluoromethyl group.

Electrophilic Trifluoromethylation ("CF3+")

This approach utilizes reagents that act as a source of an electrophilic trifluoromethyl group. The reaction is typically performed on a silyl enol ether of cyclohexanone, which is a softer, more manageable nucleophile than a pre-formed lithium or sodium enolate.

Key Reagents:

-

Hypervalent Iodine Reagents (e.g., Togni Reagents): These are among the most popular electrophilic trifluoromethylating agents.[6] Togni Reagent I (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) and its more reactive successor, Togni Reagent II, are shelf-stable solids that react under mild conditions.[6] The reaction with silyl enol ethers proceeds smoothly, often without the need for any additives, to provide α-trifluoromethyl ketones.[7]

-

Sulfonium Salts (e.g., Umemoto Reagents): These reagents, such as S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate, are powerful electrophilic sources of the CF3 group.[8][9] They are known for their high reactivity and are effective for the trifluoromethylation of a wide range of nucleophiles, including silyl enol ethers.[8][9][10] Different generations of Umemoto's reagents offer varying levels of thermal stability and reactivity.[10]

Mechanism Insight: The reaction is believed to proceed via the attack of the electron-rich double bond of the silyl enol ether onto the electrophilic CF3-bearing atom (iodine or sulfur) of the reagent. This is followed by the transfer of the CF3 group to the α-carbon and subsequent loss of the silyl group upon workup.

Radical Trifluoromethylation ("CF3•")

Radical-based methods have emerged as a powerful alternative, often proceeding under milder conditions than ionic pathways. These reactions typically involve the generation of a trifluoromethyl radical, which is then trapped by a silyl enol ether.

Key Reagents & Methods:

-

CF3I with Initiators: The combination of trifluoromethyl iodide (CF3I) with a radical initiator (e.g., triethylborane, light) can generate the CF3 radical.

-

Photoredox Catalysis: Modern methods often employ photoredox catalysis to generate the CF3 radical from stable precursors like Togni's reagent or Umemoto's reagent under visible light irradiation.[6][11] This approach offers excellent functional group tolerance.

-

Activation with Dialkylzinc: A notable method involves the use of dialkylzinc to activate the silyl enol ether, which enhances its reactivity towards the trifluoromethyl radical generated from CF3I.[12][13]

Mechanism Insight: A key step is the addition of the highly electrophilic CF3 radical to the silyl enol ether double bond.[13] This forms a new radical intermediate which is then oxidized to a carbocation, followed by loss of the silyl group to yield the final product. The use of dialkylzinc is proposed to accelerate the radical addition through complexation.[13]

Part 2: Nucleophilic Trifluoromethylation ("CF3-")

This classic approach relies on generating a trifluoromethyl anion or an equivalent nucleophilic species to react with an electrophilic carbon.

Using Ruppert-Prakash Reagent (TMSCF3)

Trimethyl(trifluoromethyl)silane (TMSCF3), known as the Ruppert-Prakash reagent, is the most prominent source for nucleophilic trifluoromethylation.[4][14] By itself, TMSCF3 is unreactive towards ketones.[4] It requires activation by a catalytic amount of a nucleophilic initiator, such as a fluoride salt (e.g., TBAF, CsF, KF) or other Lewis bases.[4][14][15]

Mechanism Insight: The initiator (e.g., F-) attacks the silicon atom of TMSCF3, generating a hypervalent pentacoordinate siliconate intermediate.[15] This species is then capable of delivering the CF3 group as a nucleophile to the carbonyl carbon of cyclohexanone. The reaction initially forms the TMS-protected trifluoromethyl alcohol, which upon acidic workup eliminates the TMS-ether and rearranges to the more stable α-trifluoromethyl ketone, though this is less common than simple 1,2-addition. A more direct route to the α-substituted product involves the reaction of a pre-formed enolate with an electrophilic source, or the displacement of an α-leaving group.

Trifluoromethylation of α-Haloketones

A powerful method involves the nucleophilic displacement of a halide from an α-haloketone. For instance, 2-bromocyclohexanone can be reacted with a copper-based trifluoromethyl reagent (CuCF3). A particularly attractive source for CuCF3 is its generation from fluoroform (CHF3), an inexpensive industrial byproduct.[16][17] This represents a highly efficient and economical route to 2,2,2-trifluoroethylketones.[16]

Part 3: Cyclization Strategies

An alternative to functionalizing the pre-formed ring is to construct the ring from an acyclic precursor already bearing the trifluoromethyl group.

Key Methods:

-

Robinson Annulation: Condensation of trifluoromethylated vinyl ketones with enamines or ketols can lead to the formation of 2-trifluoromethylcyclohexenones, which can subsequently be reduced to the target saturated ketone.[18]

-

Diels-Alder Cycloaddition: Cycloaddition of a trifluoromethyl-containing dienophile with a suitable diene can construct the six-membered ring, which can then be elaborated to the desired cyclohexanone.[19]

Comparative Analysis of Key Synthetic Pathways

| Method | Reagent(s) | Substrate | Typical Conditions | Yields | Advantages | Disadvantages |

| Electrophilic | Togni or Umemoto Reagents | Silyl Enol Ether of Cyclohexanone | Aprotic solvent (e.g., CH2Cl2, MeCN), RT | Good to High | Mild conditions, high functional group tolerance, commercially available reagents.[6][9] | Reagent cost can be high for large-scale synthesis. |

| Radical | CF3I, Et2Zn | Silyl Enol Ether of Cyclohexanone | Hexane, 0 °C to RT | Good | Avoids strongly basic/acidic conditions.[12] | Requires handling of gaseous CF3I and pyrophoric Et2Zn. |

| Nucleophilic | TMSCF3, TBAF (cat.) | Cyclohexanone | THF, 0 °C to RT | Good to Excellent | Reagent is easy to handle; high yields for 1,2-addition.[20] | Primarily yields the tertiary alcohol; conversion to α-ketone is a separate step and not always efficient. |

| Displacement | CuCF3 (from CHF3) | 2-Bromocyclohexanone | DMF, RT | Excellent | Utilizes inexpensive starting materials (CHF3); high yields.[17] | Requires synthesis of α-haloketone precursor. |

| Cyclization | CF3-vinyl ketone, Enamine | Cyclohexanone (for enamine) | Varies (e.g., reflux in dioxane) | Moderate | Good control of regiochemistry. | Multi-step sequence; overall yield may be lower.[18] |

Detailed Experimental Protocols

Protocol 1: Electrophilic Trifluoromethylation using Togni's Reagent

This protocol is adapted from procedures for the trifluoromethylation of silyl enol ethers.[7]

Objective: To synthesize this compound from 1-(trimethylsiloxy)cyclohex-1-ene.

Materials:

-

1-(Trimethylsiloxy)cyclohex-1-ene

-

Togni's Reagent I (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one)

-

Dichloromethane (CH2Cl2), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 1-(trimethylsiloxy)cyclohex-1-ene (1.0 eq) in anhydrous CH2Cl2 (0.2 M) under an inert atmosphere (N2 or Ar), add Togni's Reagent I (1.1 eq) in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Transfer the mixture to a separatory funnel and extract with CH2Cl2 (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: Radical Trifluoromethylation using CF3I and Diethylzinc

This protocol is adapted from the method developed by Itoh and coworkers.[12]

Objective: To synthesize this compound via a radical pathway.

Materials:

-

1-(Trimethylsiloxy)cyclohex-1-ene

-

Trifluoromethyl iodide (CF3I)

-

Diethylzinc (Et2Zn), 1.0 M solution in hexanes

-

Hexane, anhydrous

Procedure:

-

CAUTION: Diethylzinc is pyrophoric and CF3I is a volatile gas. This reaction must be performed by trained personnel in a well-ventilated fume hood under a strict inert atmosphere.

-

To a flame-dried flask under an argon atmosphere, add anhydrous hexane (to make a 0.1 M solution based on the silyl enol ether).

-

Add 1-(trimethylsiloxy)cyclohex-1-ene (1.0 eq) to the flask.

-

Cool the mixture to 0 °C in an ice bath. Slowly add diethylzinc solution (1.2 eq) dropwise.

-

Bubble trifluoromethyl iodide gas through the solution at 0 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by GC-MS.

-

Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl).

-

Extract the mixture with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The synthesis of this compound is a well-addressed challenge in modern organic chemistry, with several robust and reliable methods available to researchers. The direct α-trifluoromethylation of cyclohexanone silyl enol ethers using electrophilic reagents like those developed by Togni and Umemoto offers a mild and versatile entry point.[6][9] For scalability and cost-effectiveness, methods utilizing fluoroform as the CF3 source are exceptionally promising.[17] Radical pathways, particularly those enabled by photoredox catalysis, continue to expand the scope and functional group tolerance of these transformations.[11]

Future research will likely focus on developing more efficient and enantioselective methods. The catalytic asymmetric synthesis of this compound remains a significant challenge, and its solution would provide rapid access to valuable chiral building blocks for the pharmaceutical industry.[21] Furthermore, the development of continuous flow processes for these transformations could offer improved safety, scalability, and efficiency.

References

-

Togni Reagent: A Hypervalent Iodine Based Electrophilic Trifluoromethylation Reagent. Synfacts, 2011, 2011(01), 0094–0094. [Link]

-

Umemoto's Reagent. Synfacts, 2011, 2011(01), 0095–0095. [Link]

-

Bégué, J.-P., & Bonnet-Delpon, D. (2006). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, (6), 607. [Link]

-

Trifluoromethylation of various heterocycles with Umemoto reagent II. ResearchGate. [Link]

-

Bégué, J.-P., Bonnet-Delpon, D., & Lequeux, T. (1991). Synthesis of 2-trifluoromethylcyclohexenones from 2,2,2-trifluoroethyl vinyl ketone. Journal of the Chemical Society, Perkin Transactions 1, (10), 2888. [Link]

-

Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. [Link]

-

Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. (2022). Chemistry – A European Journal, 28(31). [Link]

-

Electrophilic Fluorination. Bryn Mawr College. [Link]

-

Wang, C., Wang, M.-J., Li, X.-H., & Sun, Z.-L. (2020). NHC-Catalyzed Radical Trifluoromethylation Enabled by Togni Reagent. Organic Letters, 22(3), 1184–1188. [Link]

-

Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. [Link]

-

Advances in the Synthesis of α -Trifluoromethyl Ketones and Their Application via Defluorinative Reactions. ResearchGate. [Link]

-

Zhou, P., Lu, S., Wu, X., Wang, X., Wang, Z., & Zhang, W. (2023). Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. Organic Letters, 25(13), 2256–2261. [Link]

-

Itoh, Y., Mikami, K. (2006). Radical trifluoromethylation of ketone silyl enol ethers by activation with dialkylzinc. Organic letters, 8(21), 4671-3. [Link]

-

Bellew, A. T., Kennemur, J. L., Knight, L. K., & Flowers, R. A. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 140(35), 11123–11134. [Link]

-

This compound. ChemSynthesis. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Chemical Reviews, 114(11), 5871–5918. [Link]

-

Prakash, G. K., Mathew, T., & Olah, G. A. (2006). Facile synthesis of TMS-protected trifluoromethylated alcohols using trifluoromethyltrimethylsilane (TMSCF3) and various nucleophilic catalysts in DMF. The Journal of organic chemistry, 71(18), 6806-13. [Link]

-

Radical Trifluoromethylation of Ketone Silyl Enol Ethers by Activation with Dialkylzinc. ResearchGate. [Link]

-

Singh, R. P., Kirchmeier, R. L., & Shreeve, J. M. (1999). CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane: A Facile Synthesis of trans-α-Trifluoromethyl Allylic Alcohols. Organic Letters, 1(7), 1047–1049. [Link]

-

Catalyst‐Free Trifluoromethoxylation of Silyl Enol Ethers and Allyl Silanes with Bis(trifluoromethyl)peroxide. (2022). Refubium - Freie Universität Berlin. [Link]

-

Dilman, A. D., Levin, V. V., Belyakov, P. A., Struchkova, M. I., & Tartakovsky, V. A. (2020). Photoredox-catalyzed silyldifluoromethylation of silyl enol ethers. Beilstein Journal of Organic Chemistry, 16, 1445–1450. [Link]

-

Abele, H., Haas, A., Lieb, M., & Zwingenberger, J. (1993). A new synthesis of trifluoromethylated cyclohexenes. Journal of Fluorine Chemistry, 62(1), 25–29. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2009). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Angewandte Chemie International Edition, 48(39), 7297–7299. [Link]

-

Theoretical Study on Radical Trifluoromethylation of Silyl Enol Ethers Accelerated via Complexation with Dialkylzinc. ResearchGate. [Link]

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]

-

Trifluoromethylation of α‑Haloketones. ResearchGate. [Link]

-

Novikov, R. A., & Grushin, V. V. (2011). Trifluoromethylation of α-Haloketones. Organic Letters, 13(21), 5846–5849. [Link]

-

Regioselective Synthesis of α-Fluorinated Cyclopentenones via Organocatalytic Difluorocyclopropanation and Fluorine-Directed and -Activated Nazarov Cyclization. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. brynmawr.edu [brynmawr.edu]

- 3. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Umemoto Reagent I - Enamine [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI Deutschland GmbH [tcichemicals.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Radical trifluoromethylation of ketone silyl enol ethers by activation with dialkylzinc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of 2-trifluoromethylcyclohexenones from 2,2,2-trifluoroethyl vinyl ketone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 19. sci-hub.ru [sci-hub.ru]

- 20. Facile synthesis of TMS-protected trifluoromethylated alcohols using trifluoromethyltrimethylsilane (TMSCF3) and various nucleophilic catalysts in DMF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-(Trifluoromethyl)cyclohexanone: Elucidating Structure Through NMR, IR, and MS

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate molecular properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. 2-(Trifluoromethyl)cyclohexanone is a key building block that combines the reactivity of a ketone with the unique electronic properties of an adjacent CF₃ group. A thorough understanding of its structural characteristics is paramount for its effective utilization.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound (CAS: 56734-74-8, Molecular Formula: C₇H₉F₃O, Molecular Weight: 166.14 g/mol ).[1][2] As complete, publicly available experimental spectra for this specific molecule are scarce, this document synthesizes data from foundational spectroscopic principles, analogous structures, and predictive models to offer a robust and scientifically-grounded interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, a combination of ¹⁹F, ¹³C, and ¹H NMR provides a complete picture of the atomic connectivity and chemical environment.

¹⁹F NMR: The Definitive Signature

The most direct method for confirming the presence of the trifluoromethyl group is ¹⁹F NMR spectroscopy.[3] With the ¹⁹F nucleus having 100% natural abundance and a spin of ½, this technique is highly sensitive.

-

Expected Chemical Shift (δ): The CF₃ group attached to an aliphatic carbon alpha to a carbonyl is expected to appear as a singlet in a proton-decoupled spectrum. Its chemical shift is predicted to be in the range of -70 to -80 ppm (relative to CFCl₃). This upfield shift is characteristic of CF₃ groups attached to sp³-hybridized carbons. In a proton-coupled spectrum, this signal would split into a triplet due to coupling with the two protons on the adjacent carbon (C6), though it is often observed as a singlet if long-range coupling is not resolved.

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of non-equivalent carbons and crucial information about their hybridization and electronic environment. The powerful electron-withdrawing effect of the CF₃ group significantly influences the chemical shifts of adjacent carbons.

-

Key Resonances:

-

Carbonyl Carbon (C=O): The carbonyl carbon (C1) is expected to be significantly deshielded, appearing at approximately δ 205-210 ppm . This is slightly downfield from the carbonyl resonance in unsubstituted cyclohexanone (~208 ppm) due to the inductive effect of the α-CF₃ group.[4]

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a distinct quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). The predicted chemical shift is around δ 120-125 ppm , with a large coupling constant of ¹J_CF ≈ 270-290 Hz .[5]

-

Alpha-Carbon (C2): The carbon directly attached to the CF₃ group will be observed as a quartet due to two-bond C-F coupling (²J_CF). It is expected in the δ 45-55 ppm range with ²J_CF ≈ 20-30 Hz.

-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J_CF, Hz) |

| C1 (C=O) | 205 - 210 | Singlet | - |

| C2 (CH-CF₃) | 45 - 55 | Quartet | ²J ≈ 20-30 |

| C3 (CH₂) | 25 - 30 | Singlet (or minor triplet from ³J_CF) | - |

| C4 (CH₂) | 22 - 27 | Singlet | - |

| C5 (CH₂) | 22 - 27 | Singlet | - |

| C6 (CH₂) | 38 - 43 | Singlet (or minor triplet from ³J_CF) | - |

| -CF₃ | 120 - 125 | Quartet | ¹J ≈ 270-290 |

Table 1: Predicted ¹³C NMR data for this compound in CDCl₃.

¹H NMR: Positional Information

The ¹H NMR spectrum reveals the arrangement of protons on the cyclohexanone ring. The signals are expected to be complex due to overlapping multiplets and diastereotopicity.

-

Expected Signals:

-

C2-H Proton: The single proton on the carbon bearing the CF₃ group is expected to be the most downfield of the aliphatic protons, likely in the δ 2.8-3.2 ppm range. It will appear as a multiplet due to coupling with the adjacent protons on C3 and C6, and potentially a three-bond coupling to the fluorine atoms (³J_HF).

-

C6 Protons: The two protons alpha to the carbonyl group are diastereotopic and will appear as distinct multiplets, expected around δ 2.3-2.6 ppm .

-

C3, C4, C5 Protons: The remaining six protons on the ring will appear as a series of overlapping multiplets in the upfield region, typically δ 1.6-2.2 ppm .[6]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of this compound is dominated by the carbonyl and C-F bond vibrations.

-

Carbonyl (C=O) Stretch: Unsubstituted cyclohexanone exhibits a strong, sharp C=O stretching absorption at approximately 1715 cm⁻¹.[7][8] Due to the strong electron-withdrawing inductive effect of the adjacent trifluoromethyl group, this bond is strengthened and shortened. This will cause a shift to a higher frequency (a "blue shift"). The C=O stretch for this compound is therefore predicted to be in the range of 1735-1750 cm⁻¹ .[9] This significant shift is a key indicator of α-trifluoromethylation.

-

C-F Stretches: The C-F bonds of the trifluoromethyl group will produce very strong and characteristic absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹ . These are often multiple, broad, and intense peaks, providing secondary confirmation of the CF₃ group's presence.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (sp³) | 2850 - 3000 | Medium |

| C=O Stretch | 1735 - 1750 | Strong, Sharp |

| C-F Stretches | 1100 - 1300 | Very Strong, Broad |

Table 2: Predicted key IR absorption bands for this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 166 , corresponding to the molecular weight of the compound.[1]

-

Key Fragmentation Pathways: The fragmentation is dictated by the stability of the resulting carbocations and neutral losses. The primary fragmentation mechanism for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[10][11]

-

Loss of •CF₃: Alpha-cleavage leading to the loss of a trifluoromethyl radical (mass 69) is highly probable, resulting in a stable acylium ion at m/z 97 .

-

Loss of C₃H₅O•: Alpha-cleavage on the other side of the carbonyl group, involving ring opening, can lead to the loss of a C₃H₅O• fragment, generating an ion at m/z 81 .

-

Retro-Diels-Alder Fragmentation: Cyclic ketones can undergo characteristic ring-cleavage reactions. A common fragmentation for cyclohexanone itself yields a prominent peak at m/z 55.[12] A similar fragmentation is expected here, leading to a base peak at m/z 55 .

-

Loss of HF: The loss of hydrogen fluoride (mass 20) from the molecular ion could lead to a peak at m/z 146 .[13]

-

Experimental Protocols

To ensure the acquisition of high-quality data, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: 16 ppm.

-

Acquisition Time: ~2.5 s.

-

Relaxation Delay (d1): 2 s.

-

Number of Scans: 16.

-

-

¹³C{¹H} NMR Acquisition:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Spectral Width: 240 ppm.

-

Acquisition Time: ~1.1 s.

-

Relaxation Delay (d1): 2 s.

-

Number of Scans: 1024.

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: 200 ppm.

-

Reference: No internal standard needed; reference externally to a sealed CFCl₃ standard or use the spectrometer's calibrated frequency.

-

Number of Scans: 64.

-

IR Spectroscopy

-

Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[14]

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is ideal.

-

GC Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: EI at 70 eV.

-

Source Temperature: 230°C.

-

Scan Range: m/z 40-400.

-

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. The definitive presence of the trifluoromethyl group is confirmed by a characteristic signal in the ¹⁹F NMR spectrum and intense C-F stretching bands in the IR spectrum. The ketone functionality is identified by the carbonyl resonance in the ¹³C NMR spectrum and a significantly blue-shifted C=O stretch in the IR spectrum. Finally, ¹H NMR and mass spectrometry fragmentation patterns provide the necessary details to confirm the overall connectivity and molecular weight. This guide provides the foundational data and protocols necessary for researchers to confidently identify and utilize this important fluorinated building block.

References

-

ChemSynthesis. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

- Soloshonok, V. A., et al. (2008). Supporting Information for Asymmetric Synthesis of Novel Conformationally Constrained α-Trifluoromethyl-β-proline Derivatives. European Journal of Organic Chemistry.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). Retrieved January 11, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). Retrieved January 11, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Trifluoromethyl-cyclohexanone. Wiley-VCH GmbH. Retrieved January 11, 2026, from [Link]

-

Spherix. (2023). A Comprehensive Analysis of Cyclohexanone IR Spectrum. Retrieved January 11, 2026, from [Link]

- Powers, D. C., & Ritter, T. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8563–8569.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 11, 2026, from [Link]

- Schindler, C., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.

-

Bovine Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (BMDB0003315). Retrieved January 11, 2026, from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved January 11, 2026, from [Link]

- Godsell, J. A., et al. (1963). Nuclear magnetic resonance spectra of fluorocarbons. Part I.—19F Spectra of Fluorocyclohexanes. Journal of the Chemical Society, 2433-2442.

- Schindler, C., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Angewandte Chemie, 132(30), 12771-12775.

-

Biological Magnetic Resonance Bank. (n.d.). Cyclohexanone at BMRB (bmse000405). Retrieved January 11, 2026, from [Link]

-

Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved January 11, 2026, from [Link]

-

Larsen, B. S. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 11, 2026, from [Link]

- Soong, R., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(3), 1039-1049.

-

Proprep. (n.d.). Analyze the cyclohexanone ir spectrum, focusing on the carbonyl stretch and its implications for ketone identification. Retrieved January 11, 2026, from [Link]

-

Bartleby. (n.d.). IR Spectrum Of Cyclohexanone. Retrieved January 11, 2026, from [Link]

- Mrs Burton's Chemistry. (2018, March 20).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). Retrieved January 11, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 11, 2026, from [Link]

- Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy, 37(8), 22-26.

-

ResearchGate. (n.d.). Fragments of 1 H NMR experimental (a) and simulated (b) spectra for the protons at carbons 3, 4, 5 of 2c (400 MHz, C 6 D 6 ). Retrieved January 11, 2026, from [Link]

-

SpectraBase. (n.d.). (-)-(5R)-2,2,5-trimethylcyclohexanone. Retrieved January 11, 2026, from [Link]

Sources

- 1. CAS RN 56734-74-8 | Fisher Scientific [fishersci.fi]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Cyclohexanone(108-94-1) 13C NMR [m.chemicalbook.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 8. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. whitman.edu [whitman.edu]

- 14. This compound CAS#: 56734-74-8 [m.chemicalbook.com]

Introduction: The Significance of the Trifluoromethyl Group in Cyclohexanone Scaffolds

An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into organic molecules can dramatically alter their physical, chemical, and biological properties. This is primarily due to the high electronegativity of fluorine, which imparts unique electronic characteristics, enhances metabolic stability, and can improve binding affinity in biological systems. This compound is a key chemical building block that combines the versatile reactivity of a cyclohexanone ring with the property-modulating effects of a -CF3 group.

As a Senior Application Scientist, this guide aims to provide a comprehensive, field-proven overview of the core physical and spectroscopic properties of this compound. The information herein is synthesized from reliable chemical data sources to support its application in synthetic chemistry, materials science, and drug development. We will delve into not just the data itself, but the causality behind the measurements and the logic of its structural characterization.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step for any experimental work. This compound is registered under several identifiers, ensuring unambiguous reference in literature and procurement.

| Identifier | Value | Source |

| CAS Number | 56734-74-8 | [1][2][3] |

| Molecular Formula | C₇H₉F₃O | [1][2][4][5] |

| Molecular Weight | 166.14 g/mol | [1][2][4] |

| InChI Key | RZSQHJQIBOWYSQ-UHFFFAOYNA-N | [1][4] |

| SMILES | FC(F)(F)C1CCCCC1=O | [1][4] |

The structure, visualized below, consists of a six-membered carbon ring containing a ketone functional group, with a trifluoromethyl group substituted at the alpha-position (carbon-2).

Caption: Conceptual workflow for spectroscopic validation.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds like this. The mass spectrum provides the molecular weight and characteristic fragmentation patterns.

-

Molecular Ion (M+) : The exact mass is 166.060549 g/mol . [4]The nominal mass of 166 g/mol corresponds to the molecular formula C₇H₉F₃O. [4]* Key Fragmentation : The fragmentation pattern in MS is a molecular fingerprint. While detailed fragmentation data is not provided in the search results, one would expect to see the loss of the -CF₃ group (mass 69) and other fragments resulting from the cleavage of the cyclohexanone ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the number and electronic environment of carbon atoms in the molecule.

-

Solvent : Data is typically recorded in deuterated chloroform (CDCl₃). [3]* Reference : A known literature reference for the ¹³C NMR data is M. Tordeux, J. Leroy, C. Wakselman, Org. Magn. Resonance 14, 407 (1980). [3]* Expected Chemical Shifts :

-

C=O (Ketone Carbon) : Expected to be significantly downfield (δ > 200 ppm) due to the deshielding effect of the oxygen atom.

-

C-CF₃ (Quaternary Carbon) : The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. Its chemical shift will be influenced by the strong electron-withdrawing nature of the -CF₃ group.

-

CF₃ (Trifluoromethyl Carbon) : This carbon will also show a characteristic quartet in the proton-decoupled ¹³C NMR spectrum due to ¹J(C-F) coupling and will have a distinct chemical shift.

-

Cyclohexane Carbons : The remaining four CH₂ carbons of the ring will appear in the aliphatic region (δ ~ 20-40 ppm).

-

Synthesis Methodology

The synthesis of fluorinated compounds requires specialized reagents and techniques. A common approach for introducing trifluoromethyl groups involves the use of specific trifluoromethylating agents. While a direct, detailed protocol for this compound was not found, a plausible synthetic pathway can be inferred from related chemistry, such as the condensation of enamines with trifluoroethyl vinyl ketone to produce related cyclohexenones. [6] A general, self-validating protocol would involve the following logical steps:

Caption: A logical workflow for the synthesis of α-substituted ketones.

Illustrative Protocol Steps:

-

Enamine Formation : Cyclohexanone is reacted with a secondary amine (e.g., pyrrolidine) to form the corresponding enamine. This step is crucial as it activates the α-position for nucleophilic attack.

-

Trifluoromethylation : The enamine is then reacted with an electrophilic trifluoromethylating agent.

-

Hydrolysis : The resulting intermediate is hydrolyzed with an aqueous acid wash (workup) to regenerate the ketone functionality, yielding the crude product.

-

Purification : The crude product is purified, typically by vacuum distillation or column chromatography on silica gel, to yield the pure this compound.

-

Validation : The final product's identity and purity are confirmed using the spectroscopic methods (NMR, MS) described in the previous section.

Safety and Handling

As a flammable and irritant chemical, proper handling of this compound is paramount. The protocols described are self-validating systems for ensuring laboratory safety.

-

GHS Hazard Statements :

-

H226: Flammable liquid and vapor. [1] * H315: Causes skin irritation. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation. [1]* Precautionary Measures :

-

P210 : Keep away from heat, sparks, open flames, and hot surfaces. No smoking. [7] * P243 : Take precautionary measures against static discharge. [7] * P261 : Avoid breathing mist, vapors, or spray. [7] * P280 : Wear protective gloves, eye protection, and face protection. [7]* Storage : Keep the container tightly closed in a dry, well-ventilated place. [7]* Transport : The compound is classified under UN number UN1224 as a flammable liquid (Transport Hazard Class 3, Packing Group III).

-

Conclusion

This compound is a valuable fluorinated building block with well-defined physical properties. Its characterization relies on standard analytical techniques that confirm its structure and purity. The presence of the trifluoromethyl group makes it a flammable liquid with irritant properties, necessitating adherence to strict safety protocols. The data and workflows presented in this guide provide a solid foundation for researchers and scientists to confidently incorporate this compound into their synthetic and developmental programs.

References

Sources

- 1. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound, 97% | CymitQuimica [cymitquimica.com]

- 6. Synthesis of 2-trifluoromethylcyclohexenones from 2,2,2-trifluoroethyl vinyl ketone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. louisville.edu [louisville.edu]

Keto-enol tautomerism in 2-(Trifluoromethyl)cyclohexanone

An In-Depth Technical Guide to the Keto-Enol Tautomerism in 2-(Trifluoromethyl)cyclohexanone

Abstract

This technical guide provides a comprehensive analysis of the keto-enol tautomerism in this compound, a molecule of significant interest in synthetic and medicinal chemistry. The presence of the strongly electron-withdrawing trifluoromethyl group at the α-position profoundly influences the position of the tautomeric equilibrium, leading to a marked stabilization of the enol form. This document elucidates the fundamental principles governing this equilibrium, including thermodynamic drivers, mechanistic pathways, and the significant impact of the solvent environment. We present detailed methodologies for the characterization and quantification of the tautomers using modern spectroscopic techniques, with a focus on Nuclear Magnetic Resonance (NMR). This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this critical chemical phenomenon.

Introduction: The Unique Nature of α-Trifluoromethyl Ketones

Keto-enol tautomerism is a fundamental equilibrium in organic chemistry, involving the interconversion of a ketone or aldehyde (the keto form) and its corresponding vinyl alcohol (the enol form).[1][2] For simple ketones like cyclohexanone, the equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[1]

The introduction of a trifluoromethyl (CF₃) group at the α-carbon, as in this compound, dramatically alters this landscape. The CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine. This has two primary consequences that stabilize the enol tautomer:

-

Increased Acidity of the α-Proton: The inductive effect of the CF₃ group significantly increases the acidity of the α-proton, facilitating its removal and the formation of the enolate intermediate, a key step in tautomerization.[3][4]

-

Stabilization of the Enol Form: The electron-withdrawing nature of the CF₃ group stabilizes the electron-rich C=C double bond of the enol form. Furthermore, the enol can form a stable, six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen, a feature that is particularly favorable in non-polar solvents.[2][5][6]

This guide will dissect these influencing factors, providing both the theoretical basis and the practical experimental framework for studying this equilibrium.

Mechanistic Pathways of Tautomerization

The interconversion between the keto and enol forms does not occur spontaneously at a significant rate but is effectively catalyzed by both acids and bases.[1][2]

Acid-Catalyzed Tautomerization

Under acidic conditions, the process is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and further enhances the acidity of the α-proton. A weak base (e.g., the solvent) then removes the α-proton to yield the enol.

Caption: Acid-catalyzed keto-enol tautomerization pathway.

Base-Catalyzed Tautomerization

In the presence of a base, the α-proton is removed first, forming a resonance-stabilized enolate anion. Subsequent protonation of the oxygen atom of the enolate by a proton source (e.g., the conjugate acid of the base or the solvent) yields the enol form.

Caption: Base-catalyzed keto-enol tautomerization pathway.

Critical Factors Governing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is not fixed but is highly sensitive to environmental factors, most notably the solvent.

Solvent Effects

The choice of solvent can dramatically shift the equilibrium by preferentially solvating and stabilizing one tautomer over the other.[7][8]

-

Non-polar, Aprotic Solvents (e.g., CCl₄, cyclohexane, benzene): These solvents strongly favor the enol form. They do not interfere with the stabilizing intramolecular hydrogen bond of the enol, making it the dominant species.[7][9]

-

Polar, Aprotic Solvents (e.g., DMSO, acetone): These solvents can act as hydrogen bond acceptors, which may slightly disrupt the enol's internal hydrogen bond. However, the keto form is often more polar, and its dipole moment is stabilized by these solvents, shifting the equilibrium towards the keto form compared to non-polar media.[10]

-

Polar, Protic Solvents (e.g., water, methanol): These solvents significantly favor the keto form. They are effective hydrogen bond donors and acceptors, forming strong intermolecular hydrogen bonds with the carbonyl group of the keto tautomer.[7][8] Concurrently, they disrupt the crucial intramolecular hydrogen bond that stabilizes the enol form.[5]

Table 1: Predicted Solvent Influence on the Tautomeric Equilibrium of this compound

| Solvent Class | Example Solvent | Primary Interaction | Favored Tautomer | Predicted Keq ([Enol]/[Keto]) |

|---|---|---|---|---|

| Non-polar Aprotic | Cyclohexane | Minimal interaction; preserves intramolecular H-bond | Enol | High (>10) |

| Polar Aprotic | Acetone | Dipole-dipole interactions; H-bond acceptor | Keto | Moderate (~1) |

| Polar Protic | Methanol | Intermolecular H-bonding with both forms | Keto | Low (<0.1) |

Experimental Characterization and Quantification

A multi-faceted spectroscopic approach is essential for the unambiguous characterization and quantification of the keto and enol tautomers. The interconversion is typically slow on the NMR timescale, allowing for the distinct observation of signals from both species in solution.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise ratio of keto to enol forms in solution.[12]

-

¹H NMR: The enol form exhibits a characteristic downfield signal for the enolic hydroxyl proton (δ > 10 ppm), often broadened by exchange.[13] The keto form will show a distinct signal for the α-proton. The ratio of the integrals of these unique signals allows for direct calculation of the equilibrium constant.

-

¹³C NMR: The carbonyl carbon of the keto form (δ > 200 ppm) is readily distinguished from the C=O (δ ~180-190 ppm) and C=C carbons (δ ~100-120 ppm) of the enol form.

-

¹⁹F NMR: This technique is particularly useful for fluorinated compounds. The chemical shift of the CF₃ group is highly sensitive to its electronic environment and will differ significantly between the keto and enol tautomers, providing an independent and often very clean method for quantification.[9][13]

Table 2: Representative NMR Chemical Shifts (δ, ppm) for Tautomers

| Nucleus | Keto Form | Enol Form | Key Differentiator |

|---|---|---|---|

| ¹H | α-CH (~3.5-4.0) | Enolic OH (>10), Vinyl CH (~5.5-6.0) | Presence of enolic OH signal |

| ¹³C | C=O (>200) | C-O (~185), C=C (~110) | Carbonyl vs. enol carbons |

| ¹⁹F | CF₃ (e.g., ~ -65) | CF₃ (e.g., ~ -70) | Different electronic environments |

Infrared (IR) Spectroscopy

IR spectroscopy provides clear qualitative evidence for the presence of each tautomer by identifying their characteristic functional group vibrations.[14][15]

-

Keto Form: A strong, sharp absorption band corresponding to the C=O stretch, typically found around 1715-1730 cm⁻¹.

-

Enol Form: The disappearance or significant weakening of the C=O ketone band and the appearance of a C=C stretching band (1600-1650 cm⁻¹) and a very broad O-H stretching band (2500-3200 cm⁻¹), indicative of a strongly hydrogen-bonded hydroxyl group.[16]

X-ray Crystallography

Should the compound crystallize as a single tautomer, X-ray crystallography can provide definitive, unambiguous proof of the solid-state structure, including precise bond lengths and angles.[17][18] This technique is the gold standard for structural elucidation but provides no information about the equilibrium in solution.[19]

Experimental Protocol: NMR-Based Determination of the Tautomeric Equilibrium

This protocol outlines a self-validating system for quantifying the keto-enol equilibrium constant (Keq).

Objective: To determine the Keq for this compound in various deuterated solvents.

Methodology:

-

Sample Preparation:

-

Accurately weigh ~10-15 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, (CD₃)₂CO, CD₃OD) directly within a clean, dry 5 mm NMR tube.

-

Ensure the solution is dilute to minimize intermolecular interactions.[11]

-